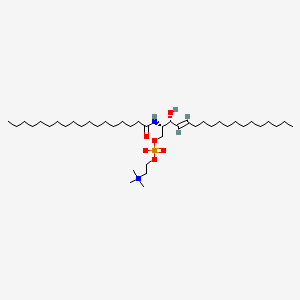

N-Stearoylsphingomyelin

Übersicht

Beschreibung

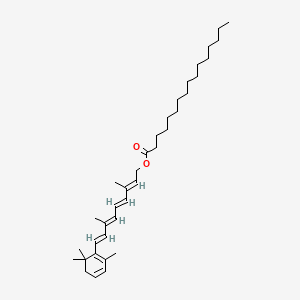

N-stearoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the ceramide N-acyl group is specified as stearoyl (octadecanoyl). It has a role as a mouse metabolite. It is a sphingomyelin 36:1 and a sphingomyelin d18:1. It is functionally related to an octadecanoic acid.

N-(octadecanoyl)-sphing-4-enine-1-phosphocholine is a natural product found in Homo sapiens with data available.

Wissenschaftliche Forschungsanwendungen

Membranbiophysik und Raft-Domänen

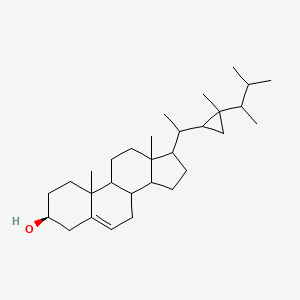

N-Stearoylsphingomyelin (SSM) spielt eine entscheidende Rolle in der Membranbiophysik, insbesondere bei der Bildung und Aufrechterhaltung von Lipid-Rafts. Diese Rafts sind Mikrodomänen innerhalb zellulärer Membranen, die reich an Cholesterin und Sphingolipiden sind, wie z. B. SSM, und an verschiedenen zellulären Prozessen beteiligt sind, wie z. B. Signaltransduktion und Proteinsortierung . Die Wechselwirkung zwischen SSM und Cholesterin ist grundlegend für die physikalisch-chemischen Eigenschaften dieser Rafts .

Arzneimittel-Abgabesysteme

Aufgrund seiner strukturellen Eigenschaften kann SSM zur Herstellung von Liposomen oder Nanocarriern für die gezielte Arzneimittelverabreichung verwendet werden. Die Fähigkeit der Verbindung, stabile Doppelschichten zu bilden, kann Arzneimittel einschließen, ihre Löslichkeit und Stabilität erhöhen und eine kontrollierte Freisetzung ermöglichen .

Krebsforschung

SSM wird in der Krebsforschung eingesetzt, um die Rolle von Lipid-Rafts bei der Signaltransduktion und Metastasierung von Krebszellen zu verstehen. Durch die Veränderung der Zusammensetzung von Lipid-Rafts mit SSM können Forscher die Auswirkungen auf das Verhalten von Krebszellen und potenzielle Wege für therapeutische Interventionen untersuchen .

Neurodegenerative Erkrankungen

Die Forschung an neurodegenerativen Erkrankungen wie der Alzheimer-Krankheit hat gezeigt, dass Störungen der Zusammensetzung von Lipid-Rafts, einschließlich der SSM-Spiegel, die neuronale Funktion und Gesundheit beeinflussen können. SSM wird verwendet, um diese Bedingungen in vitro nachzubilden, um ihre Auswirkungen auf Neuronen zu untersuchen .

Lipidomics

In der Lipidomics ist SSM von Interesse aufgrund seiner Rolle in der Zusammensetzung und Funktion von Zellmembranen. Die Analyse der Spiegel von SSM und seinen Metaboliten kann Einblicke in die lipidmetabolischen Wege und ihre Veränderungen bei verschiedenen Krankheiten liefern .

Nanotechnologie

Die Eigenschaft von SSM, sich selbst zu organisieren, macht es zu einem Kandidaten für die Herstellung von Nanostrukturen im Bereich der Nanotechnologie. Diese Strukturen können für Biosensorik, Bioimaging und als Komponenten in nanoelektronischen Geräten verwendet werden .

Immunologie

Die Untersuchung der Funktion von Immunzellen beinhaltet oft die Untersuchung der Rolle von Lipid-Rafts. SSM wird verwendet, um die Zusammensetzung von Lipid-Rafts künstlich zu modulieren, um die Auswirkungen auf die Aktivierung und Signalgebung von Immunzellen zu untersuchen .

Dermatologie

In der Dermatologie wird SSM wegen seines Potenzials zur Reparatur der Hautbarriere und als Träger für die transdermale Arzneimittelverabreichung untersucht. Seine strukturelle Ähnlichkeit mit natürlichen Hautlipiden macht es zu einem idealen Bestandteil für topische Formulierungen .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

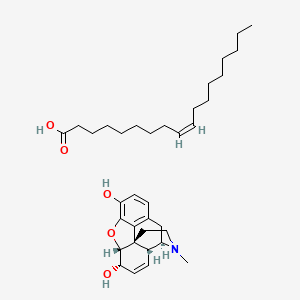

N-(octadecanoyl)-sphing-4-enine-1-phosphocholine is involved in several biochemical reactions, primarily within the context of cellular membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with sphingomyelinases, which hydrolyze sphingomyelin to produce ceramide, a bioactive lipid that regulates cell growth, differentiation, and apoptosis . Additionally, N-(octadecanoyl)-sphing-4-enine-1-phosphocholine can interact with lipid-binding proteins that facilitate its transport and distribution within the cell .

Cellular Effects

N-(octadecanoyl)-sphing-4-enine-1-phosphocholine influences various cellular processes. It plays a role in cell signaling pathways, particularly those involving ceramide and sphingosine-1-phosphate, which are critical for regulating cell proliferation, survival, and apoptosis . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, N-(octadecanoyl)-sphing-4-enine-1-phosphocholine impacts cellular metabolism by influencing the balance between anabolic and catabolic processes .

Molecular Mechanism

At the molecular level, N-(octadecanoyl)-sphing-4-enine-1-phosphocholine exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating signaling cascades that alter cellular functions . Additionally, it can modulate enzyme activity, either by direct binding or through changes in the lipid environment of the membrane . These interactions can lead to the activation or inhibition of key metabolic pathways, ultimately affecting gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(octadecanoyl)-sphing-4-enine-1-phosphocholine can change over time. Studies have shown that this compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to N-(octadecanoyl)-sphing-4-enine-1-phosphocholine has been observed to cause alterations in cellular function, including changes in cell signaling and metabolism . These effects are often reversible upon removal of the compound, indicating its dynamic role in cellular processes .

Dosage Effects in Animal Models

The effects of N-(octadecanoyl)-sphing-4-enine-1-phosphocholine vary with dosage in animal models. At low doses, it can promote cell survival and proliferation, while higher doses may induce apoptosis and other forms of cell death . Threshold effects have been observed, where a critical concentration of the compound is required to elicit significant biological responses . Toxic or adverse effects at high doses include disruptions in cellular homeostasis and metabolic imbalances .

Metabolic Pathways

N-(octadecanoyl)-sphing-4-enine-1-phosphocholine is involved in several metabolic pathways, including sphingolipid metabolism. It is synthesized from ceramide and phosphocholine through the action of sphingomyelin synthase . This compound can also be broken down by sphingomyelinases to produce ceramide, which participates in various signaling pathways . Additionally, N-(octadecanoyl)-sphing-4-enine-1-phosphocholine influences metabolic flux by modulating the activity of enzymes involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, N-(octadecanoyl)-sphing-4-enine-1-phosphocholine is transported and distributed by lipid-binding proteins and transporters . It is incorporated into cellular membranes, where it can influence membrane fluidity and organization . The localization and accumulation of this compound are regulated by its interactions with specific binding proteins and transporters, which facilitate its movement within the cell .

Subcellular Localization

N-(octadecanoyl)-sphing-4-enine-1-phosphocholine is primarily localized in the plasma membrane, where it plays a role in cell signaling and membrane structure . It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it is involved in lipid synthesis and transport . The activity and function of N-(octadecanoyl)-sphing-4-enine-1-phosphocholine are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications .

Eigenschaften

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQLRGMMMAHREN-YJFXYUILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H83N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313528 | |

| Record name | N-Stearoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58909-84-5 | |

| Record name | N-Stearoylsphingomyelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58909-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-(N-Steroylsphingosyl)-1-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058909845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Stearoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-STEAROYLSPHINGOMYELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05UG6280NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SM(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the N-acyl chain length of sphingomyelin derivatives affect their interaction with cholesterol?

A2: Studies using monolayers show that cholesterol consistently induces condensation in N-(octadecanoyl)-sphing-4-enine-1-phosphocholine derivatives with varying N-acyl chain lengths (stearoyl, myristoyl, lauroyl) and even in the presence of an alpha-hydroxy group on the N-acyl chain. [] This suggests that the N-acyl chain length, within the tested range, does not significantly hinder cholesterol's ability to interact with and condense sphingomyelin packing in model membranes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR)-5-bromo-N-[(1S,4R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1236311.png)

![6-[(1R,5R)-5-[(E,3S)-3-hydroxy-4,4-dimethyloct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1236322.png)

![3-{6-(3-Amino-benzenesulfinylmethyl)-3-[8-(4-methoxy-phenyl)-octyloxy]-pyridin-2-yl}-acrylic acid](/img/structure/B1236324.png)